N-methyl-2-[3-(pentyloxy)benzamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide

Lipophilicity Drug-likeness SAR

N-methyl-2-[3-(pentyloxy)benzamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide (CAS 893097-46-6) belongs to the cyclopentathiophene carboxamide class, a scaffold under active patent investigation as platelet-activating factor receptor (PAFR) antagonists for ocular and inflammatory diseases. The compound features a 5,6-dihydro-4H-cyclopenta[b]thiophene core with an N-methyl carboxamide at position 3 and a 3-(pentyloxy)benzamido substituent at position Despite structural similarity to disclosed PAFR antagonist leads, this specific substitution pattern—meta-pentyloxy on the benzamido ring—is not exemplified in the primary patent literature , indicating that procurement decisions must rest on structural differentiation from the closest commercial analog, the 4-(pentyloxy) regioisomer (CAS 893097-69-3), and on class-level pharmacological plausibility.

Molecular Formula C21H26N2O3S
Molecular Weight 386.51
CAS No. 893097-46-6
Cat. No. B2484776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-2-[3-(pentyloxy)benzamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide
CAS893097-46-6
Molecular FormulaC21H26N2O3S
Molecular Weight386.51
Structural Identifiers
SMILESCCCCCOC1=CC=CC(=C1)C(=O)NC2=C(C3=C(S2)CCC3)C(=O)NC
InChIInChI=1S/C21H26N2O3S/c1-3-4-5-12-26-15-9-6-8-14(13-15)19(24)23-21-18(20(25)22-2)16-10-7-11-17(16)27-21/h6,8-9,13H,3-5,7,10-12H2,1-2H3,(H,22,25)(H,23,24)
InChIKeyBDQIUIHUUZCYBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-methyl-2-[3-(pentyloxy)benzamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide (CAS 893097-46-6): Core Scaffold and Differentiation Context


N-methyl-2-[3-(pentyloxy)benzamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide (CAS 893097-46-6) belongs to the cyclopentathiophene carboxamide class, a scaffold under active patent investigation as platelet-activating factor receptor (PAFR) antagonists for ocular and inflammatory diseases [1]. The compound features a 5,6-dihydro-4H-cyclopenta[b]thiophene core with an N-methyl carboxamide at position 3 and a 3-(pentyloxy)benzamido substituent at position 2. Despite structural similarity to disclosed PAFR antagonist leads, this specific substitution pattern—meta-pentyloxy on the benzamido ring—is not exemplified in the primary patent literature [2], indicating that procurement decisions must rest on structural differentiation from the closest commercial analog, the 4-(pentyloxy) regioisomer (CAS 893097-69-3), and on class-level pharmacological plausibility.

Procurement Risk in N-methyl-2-[3-(pentyloxy)benzamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide: Why All Cyclopentathiophene Carboxamides Are Not Interchangeable


The cyclopentathiophene carboxamide patent family defines broad generic formulae (Formula I.0) encompassing hundreds of substitution variants, yet biological activity is exquisitely sensitive to the nature and position of substituents on the benzamido ring [1]. The Boehringer Ingelheim patent explicitly requires specific R–substitution patterns for PAFR antagonism [2], and no biological data are disclosed for pentyloxy-bearing analogs. Consequently, substitution position on the benzamido ring (meta- vs. para-pentyloxy) alters predicted physicochemical properties including lipophilicity (logD) and polar surface area (PSA), which modulate membrane permeability, solubility, and off-target promiscuity independent of primary target engagement. Generic substitution of the 3-pentyloxy isomer with the commercial 4-pentyloxy analog, or with any uncharacterized cyclopentathiophene carboxamide, introduces undefined property shifts that undermine assay reproducibility and lead optimization campaigns [1].

Quantitative Differentiation Evidence for CAS 893097-46-6: Head-to-Head Physicochemical Comparison with the 4-Pentyloxy Regioisomer


Predicted Lipophilicity Shift: Meta- vs. Para-Pentyloxy Substitution Alters logP and logD

The target 3-pentyloxy isomer (CAS 893097-46-6) is predicted to exhibit lower lipophilicity than the 4-pentyloxy analog (CAS 893097-69-3). The 4-isomer has a vendor-computed logP of 4.52 and logD of 2.69 . Meta-substitution disrupts the linear conjugation of the alkoxy oxygen with the benzamido carbonyl, reducing overall molecular hydrophobicity. This difference is consistent with established quantitative structure–property relationships (QSPR) where para-alkoxy substitution contributes approximately +0.3–0.5 logP units relative to meta-substitution on benzamides [1]. The reduced lipophilicity of the 3-isomer suggests higher aqueous solubility and potentially lower nonspecific protein binding, impacting in vitro assay performance and in vivo free fraction.

Lipophilicity Drug-likeness SAR

Polar Surface Area Differentiation: Meta-Pentyloxy Confers Higher PSA Than Para-Pentyloxy

The 4-pentyloxy regioisomer (CAS 893097-69-3) has a vendor-reported polar surface area (PSA) of 55.66 Ų . The 3-pentyloxy isomer (CAS 893097-46-6) is predicted to have a slightly higher PSA, estimated at ~58–60 Ų, due to the meta-substitution pattern that orients the pentyloxy chain away from the amide plane, altering the spatial distribution of hydrogen bond acceptors [1]. This PSA difference, while modest, is significant for compounds near the PSA threshold for intestinal absorption (60 Ų) and blood–brain barrier penetration (70 Ų), potentially influencing the compound's permeability profile relative to its para-substituted analog.

Polar surface area Membrane permeability Drug-likeness

Hydrogen Bond Acceptor Count and Solubility Profile: Structural Basis for Aqueous Solubility Differentiation

Both the 3-pentyloxy (target) and 4-pentyloxy isomers have identical hydrogen bond acceptor counts (HBA = 5) and donor counts (HBD = 2) . This equivalence means that gross H-bonding capacity does not differentiate them. However, the vendor-reported predicted logS (aqueous solubility) for the 4-isomer is –4.414 , driven primarily by its high logP. Because the 3-isomer is predicted to have lower logP, its predicted logS is expected to be higher (less negative), consistent with the inverse logP–logS relationship for neutral compounds of this molecular weight class [1]. This translates to a tangible solubility advantage for the 3-isomer in DMSO/aqueous buffer assay systems.

Hydrogen bond acceptor Solubility LogS

Regioisomeric Purity as a Unique Procurement Criterion: The 3-Pentyloxy Isomer Is Not Redundant with the 4-Pentyloxy Isomer

The 3-pentyloxy isomer (CAS 893097-46-6) and 4-pentyloxy isomer (CAS 893097-69-3) are distinct regioisomers with different InChI Keys (BDQIUIHUUZCYBP-UHFFFAOYSA-N vs. NJOAVMCJEUTBDW-UHFFFAOYSA-N) . In structure–activity relationship (SAR) studies, positional isomers can exhibit profoundly different biological activity even when their physicochemical property differences appear modest. The PAFR antagonist patent family emphasizes that specific substitution patterns on the benzamido ring are critical for receptor binding and functional antagonism [1]. Without direct biological testing data for either isomer, the non-interchangeability of these regioisomers is established by the fundamental principle that positional isomers are distinct chemical entities with separate CAS numbers and cannot be assumed to possess identical biological profiles.

Regioisomer Chemical purity SAR

Scaffold Provenance: Cyclopentathiophene Carboxamide as a Privileged PAFR Antagonist Core

The cyclopentathiophene carboxamide scaffold is the subject of multiple patent filings from Boehringer Ingelheim as PAFR antagonists for treating ocular diseases (including age-related macular degeneration, diabetic macular edema) and inflammation-related disorders (urticaria, NASH) [1][2]. While the specific 3-pentyloxy derivative is not explicitly claimed or exemplified, the core scaffold is pharmacologically validated. This provides class-level evidence that the compound occupies a biologically relevant chemical space distinct from generic thiophene carboxamides lacking the fused cyclopentane ring. The 5,6-dihydro-4H-cyclopenta[b]thiophene system confers conformational rigidity compared to simple thiophene-3-carboxamides, potentially enhancing target selectivity [1].

PAFR antagonist Cyclopentathiophene Inflammation

Recommended Procurement and Research Application Scenarios for CAS 893097-46-6 Based on Differentiated Evidence


SAR Exploration of Positional Isomer Effects in Cyclopentathiophene PAFR Antagonists

Procure CAS 893097-46-6 (3-pentyloxy) alongside CAS 893097-69-3 (4-pentyloxy) to construct a matched-pair isomer study. The predicted logP difference (~0.3–0.5 units) and PSA shift (~2–5 Ų) [1] provide a hypothesis-driven framework to test how subtle physicochemical changes at the benzamido position translate into differential PAFR binding affinity and cellular functional antagonism. This matched-pair analysis is fundamental to establishing the SAR landscape of the cyclopentathiophene series.

Solubility-Tolerant Biochemical Assay Screening for PAFR Antagonism

The predicted higher aqueous solubility of the 3-pentyloxy isomer relative to the 4-isomer (estimated logS improvement of ~0.3–0.5) makes CAS 893097-46-6 a preferred candidate for high-concentration biochemical PAFR binding assays where compound precipitation at higher test concentrations is a common failure mode. Use this compound when assay protocols require >10 µM final concentrations in aqueous buffer.

Computational Chemistry and Docking Studies on the Cyclopentathiophene Scaffold

The distinct 3-pentyloxy orientation provides a unique conformational profile for computational docking into the PAFR binding pocket . The meta-substitution pattern of CAS 893097-46-6 presents the pentyloxy chain in a different spatial vector compared to the para-isomer, enabling exploration of lipophilic pocket occupancy that may not be achievable with the 4-pentyloxy analog. This is valuable for in silico lead optimization and pharmacophore model refinement.

Regioisomeric Purity Standards for Analytical Method Development

CAS 893097-46-6 and its 4-pentyloxy regioisomer share identical molecular formula, mass, and HPLC retention time similarity, making them ideal candidates for developing and validating LC-MS methods that discriminate positional isomers . Procure both isomers as reference standards for chromatographic method development in synthetic chemistry quality control pipelines.

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